2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine
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Overview
Description
2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine is a chemical compound known for its unique structure and properties It contains a pyrazine ring substituted with a hydrazinyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can lead to a variety of functionalized pyrazine derivatives.
Scientific Research Applications
2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-3-(trifluoromethyl)pyrazine
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 4-(4-fluorophenyl)-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-one
Uniqueness
2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine is unique due to the presence of both a hydrazinyl group and a trifluoromethylphenyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9F3N4 |
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Molecular Weight |
254.21 g/mol |
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-7(2-4-8)9-10(18-15)17-6-5-16-9/h1-6H,15H2,(H,17,18) |
InChI Key |
ZEHNKULLAHPUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2NN)C(F)(F)F |
Origin of Product |
United States |
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